molecular formula C18H23F3N6O3 B2760266 4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034349-13-6

4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2760266
CAS No.: 2034349-13-6
M. Wt: 428.416
InChI Key: CCWLFZHUWGDFPQ-UHFFFAOYSA-N
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Description

4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034349-13-6) is a chemical compound with a molecular formula of C18H23F3N6O3 and a molecular weight of 428.4 g/mol . This trisubstituted pyrimidone derivative is of significant interest in medicinal chemistry and pharmaceutical research . Its complex structure, featuring a piperazine-dione core linked to a trifluoromethyl-substituted pyrimidine ring via a piperidine spacer, suggests potential for diverse biological activity. Compounds within this structural class have been investigated for a range of therapeutic areas, and this specific molecule may be a key intermediate or target for use in oncology, metabolic diseases, and disorders of the central nervous system . Researchers can utilize this compound as a standard or building block in high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel enzyme inhibitors. Available in various quantities for flexible scaling of research projects . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6O3/c1-3-25-8-9-27(16(29)15(25)28)17(30)24-12-4-6-26(7-5-12)14-10-13(18(19,20)21)22-11(2)23-14/h10,12H,3-9H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWLFZHUWGDFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. The presence of a trifluoromethyl group and a piperazine moiety suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Structural Overview

The molecular structure of this compound can be broken down into several key components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that often plays a crucial role in biological interactions.
  • Piperidine Moiety : A five-membered ring that can enhance the compound's ability to interact with biological targets.
  • Dioxopiperazine Structure : Known for its stability and potential reactivity in biological systems.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and piperazine have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.

CompoundActivityIC50 (µM)Reference
Compound AAnticancer5.0
Compound BAnticancer3.5

Antiviral Activity

The compound's structural analogs have been studied for their antiviral properties, particularly against viruses like Ebola. One study demonstrated that similar compounds inhibited viral entry into host cells, showcasing the potential of this compound in antiviral therapy.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease pathways. For example, compounds with dioxopiperazine structures have been investigated for their ability to inhibit kinases involved in cancer progression.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of related compounds against human cancer cell lines. The results showed that the compound exhibited a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 10 µM.

Case Study 2: Antiviral Mechanism Investigation

In vitro studies on structurally similar compounds revealed their mechanism of action involved blocking the entry of viruses into cells. Docking studies suggested that these compounds bind effectively to the viral glycoprotein, preventing infection.

Pharmacokinetics and Toxicology

Initial studies on the pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles. However, toxicity assessments are crucial for evaluating the safety profile of this compound before clinical application.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or alterations in the piperidine structure could enhance potency and selectivity.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key similarities and differences:

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

  • Shares a piperazine carboxamide backbone but lacks the pyrimidine-piperidine moiety.
  • The 4-chlorophenyl substituent enhances lipophilicity compared to the target compound’s pyrimidine group .
  • The piperazine ring adopts a chair conformation, similar to the target’s piperidine ring, suggesting comparable spatial arrangements in binding pockets .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7, ):

  • Replaces the pyrimidine with a pyridine ring and introduces a benzoxazinyl group.
  • The benzoxazine substituent may enhance π-π stacking interactions but reduce solubility due to aromatic bulk .

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide (): Shares the pyrimidine-piperidine core but substitutes the dioxopiperazine with a methylcyclohexyl group.

Physicochemical Properties

The table below compares key properties based on structural analysis:

Compound Name (Reference) Molecular Weight (Da) logP (calc) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~500 ~3.5 2 8 2-Methyl-6-(trifluoromethyl)pyrimidine; 2,3-dioxopiperazine
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ~300 ~2.8 1 4 4-Chlorophenyl; ethylpiperazine
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(benzoxazin-6-yl)piperazine-1-carboxamide ~450 ~3.2 2 7 3-Chloro-5-(trifluoromethyl)pyridine; benzoxazine
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide ~450 ~4.0 1 5 2-Methyl-6-(trifluoromethyl)pyrimidine; 4-methylcyclohexyl

Key Observations :

  • The target compound’s dioxopiperazine group increases hydrogen-bond acceptors (8 vs.
  • Trifluoromethyl groups in the target and compound improve metabolic stability by blocking oxidation sites .
  • The ethylpiperazine in ’s compound reduces steric hindrance, which may favor binding to shallow protein pockets .
Hypothetical Pharmacokinetic and Binding Characteristics
  • Lipophilicity : The target compound’s logP (~3.5) balances moderate membrane permeability and solubility, whereas the methylcyclohexyl analogue (logP ~4.0) may face solubility challenges .
  • Conformational Rigidity : The dioxopiperazine’s planar structure (vs. piperazine in ) could restrict rotational freedom, favoring entropically driven binding to rigid enzyme active sites .
  • Electron Effects : The trifluoromethyl group’s electron-withdrawing nature may polarize the pyrimidine ring, enhancing interactions with cationic residues (e.g., lysine or arginine) in target proteins .

Q & A

Q. What are the key steps for synthesizing 4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide, and how are reaction conditions optimized?

Synthesis involves multi-step heterocyclic assembly, including:

  • Pyrimidine core formation : Nucleophilic substitution or cyclocondensation reactions to introduce the trifluoromethyl group at position 6 .
  • Piperidine-piperazine coupling : Amide bond formation between the piperidine and dioxopiperazine moieties under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
  • Final functionalization : Ethylation at the piperazine nitrogen using ethyl halides in the presence of a base like K₂CO₃ . Optimization : Reaction temperature (40–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring and piperidine-piperazine connectivity. For example, the trifluoromethyl group shows a singlet at ~δ 120 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅F₃N₆O₃) and detects synthetic byproducts .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the piperazine-dioxo moiety .

Q. What preliminary pharmacological assays are recommended to assess this compound’s bioactivity?

  • Target binding assays : Radioligand displacement studies (e.g., for kinase or GPCR targets) using HEK293 or CHO-K1 cell membranes .
  • Cellular viability assays : MTT or CellTiter-Glo® to evaluate cytotoxicity in cancer/non-cancer cell lines (IC₅₀ determination) .
  • ADME profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability to prioritize lead optimization .

Advanced Research Questions

Q. How can conflicting data between in vitro binding affinity and in vivo efficacy be systematically addressed?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure (AUC, Cmax) with target engagement using ELISA or PET imaging .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Species-specific differences : Compare target homology (e.g., human vs. rodent) and adjust dosing regimens using allometric scaling .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against the PDB database for secondary targets (e.g., cytochrome P450 isoforms) .
  • Machine learning models : Train on ChEMBL bioactivity data to predict toxicity or promiscuity .
  • MD simulations : Assess binding stability (RMSD < 2 Å) and residence time for prioritized targets .

Q. How can synthetic yields be improved while minimizing genotoxic impurities?

  • Flow chemistry : Continuous flow reactors reduce reaction time and byproduct formation (e.g., for nitration or amidation steps) .
  • DoE (Design of Experiments) : Taguchi or Plackett-Burman designs to optimize parameters (e.g., pH, catalyst loading) .
  • ICH-compliant purification : Reverse-phase HPLC with MS-directed fractionation to remove alkylating agents .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Generate isogenic cell lines lacking the putative target to confirm on-target effects .
  • Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates .
  • Transcriptomics : RNA-seq to map downstream pathway activation (e.g., apoptosis, inflammation) .

Q. How does the trifluoromethyl group influence metabolic stability compared to non-halogenated analogs?

  • In vitro metabolism : Human hepatocyte incubations show reduced CYP3A4-mediated oxidation due to electron-withdrawing effects of CF₃ .
  • Isotope labeling : ¹⁹F NMR tracks metabolite formation in real-time .
  • Comparative SAR : Analogues with -CH₃ or -Cl substituents exhibit shorter t₁/₂ in microsomal assays .

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